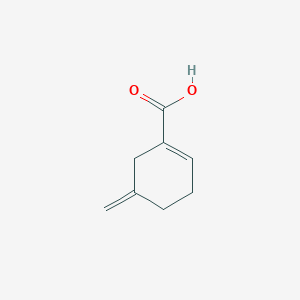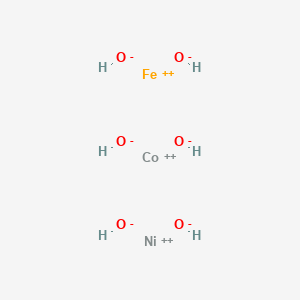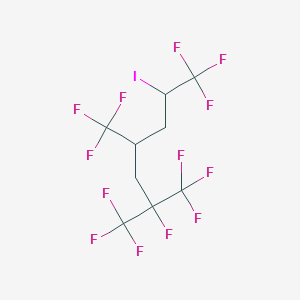![molecular formula C23H26F6O2 B14193589 1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-37-4](/img/structure/B14193589.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique molecular structure. This compound features a nonane backbone with two oxy linkages, each connected to a benzene ring substituted with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Nonane Backbone: The nonane backbone can be synthesized through various organic reactions, such as the coupling of shorter carbon chains.
Introduction of Oxy Linkages: The oxy linkages are introduced through etherification reactions, where hydroxyl groups react with alkyl halides in the presence of a base.
Attachment of Benzene Rings: The benzene rings are attached via nucleophilic substitution reactions, where the oxy linkages react with benzyl halides.
Substitution with Trifluoromethyl Groups: The trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl-substituted benzene rings. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity are influenced by the presence of trifluoromethyl groups, which can enhance its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethanediyl linkage instead of a nonane backbone.
Ethylene glycol diphenyl ether: Contains an ethylene glycol linkage with phenyl groups.
2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid: Similar nonane backbone with different functional groups.
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is unique due to its nonane backbone and trifluoromethyl-substituted benzene rings, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
922718-37-4 |
|---|---|
Fórmula molecular |
C23H26F6O2 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-4-[9-[4-(trifluoromethyl)phenoxy]nonoxy]benzene |
InChI |
InChI=1S/C23H26F6O2/c24-22(25,26)18-8-12-20(13-9-18)30-16-6-4-2-1-3-5-7-17-31-21-14-10-19(11-15-21)23(27,28)29/h8-15H,1-7,16-17H2 |
Clave InChI |
LVYGALAZISBHEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

